molecular formula C17H16N4O2 B2741019 (1H-indol-6-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034475-70-0

(1H-indol-6-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2741019
CAS No.: 2034475-70-0
M. Wt: 308.341
InChI Key: SIOFJUNOFCEOSV-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, also known as JNJ-26481585, is a novel small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of various cancer cell lines. In

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, such as indolizines and pyrazoles, provides a foundational understanding for the development of novel compounds like (1H-indol-6-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. These compounds are essential in medicinal chemistry due to their biological and pharmacological activities. For example, the synthesis and structural analysis of 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone showcase the intricate relationships between structure and reactivity in such molecules (Kloubert et al., 2012).

Antimicrobial and Antioxidant Properties

The exploration of pyrazole derivatives, which share a structural resemblance with this compound, has revealed significant antimicrobial and antioxidant properties. Studies on compounds like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone have demonstrated moderate activity against various bacteria and notable radical scavenging activity, highlighting their potential in developing new therapeutic agents (Lynda, 2021).

Anticancer Research

Indole-containing pyrazole analogs, related to this compound, have been synthesized and evaluated for their anticancer activities. Compounds like HD02, HD05, and HD12 have shown remarkable cytotoxic activities against a wide range of cancer cell lines, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers. This suggests a promising avenue for the development of new anticancer drugs based on the structural framework of this compound (Khalilullah et al., 2022).

Enzyme Inhibition for Metabolic Disorders

Compounds structurally related to this compound have been identified as potent inhibitors of enzymes involved in metabolic disorders. For instance, derivatives of indoles and pyrazoles have been screened for their inhibitory effects on fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. The discovery of effective inhibitors can lead to the development of novel treatments for diabetes and obesity, highlighting the potential therapeutic applications of such compounds (Rudnitskaya et al., 2009).

Properties

IUPAC Name

1H-indol-6-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(13-2-1-12-3-5-19-15(12)9-13)21-8-4-14(11-21)23-16-10-18-6-7-20-16/h1-3,5-7,9-10,14,19H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOFJUNOFCEOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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